3-Phenoxypropionic acid

Description

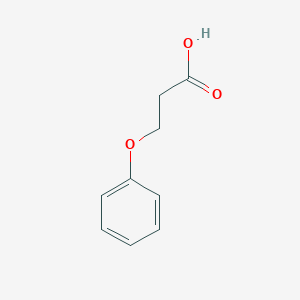

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSOTUQRURCMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221921 | |

| Record name | 3-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenoxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7170-38-9 | |

| Record name | 3-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenoxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97.5 °C | |

| Record name | 3-Phenoxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Phenoxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid, a significant scaffold in medicinal chemistry and material science, is an aromatic carboxylic acid whose discovery dates back to the early 20th century amidst burgeoning investigations into phenoxy-substituted aliphatic acids[1]. This guide provides a detailed exploration of the seminal synthetic routes to this compound, offering a window into the historical methodologies that paved the way for its contemporary applications. We will delve into two prominent historical syntheses: the Williamson ether synthesis-based approach from phenol (B47542) and 3-chloropropionic acid, and the Michael addition of phenol to an acrylic acid derivative. This technical paper will present detailed experimental protocols, quantitative data, and visual representations of these foundational synthetic pathways.

Historical Synthesis Methods

The early synthesis of this compound was primarily achieved through two distinct and robust chemical strategies. Below are the detailed experimental protocols for these historical methods.

Synthesis via Nucleophilic Substitution of 3-Chloropropionic Acid

One of the earliest and most well-documented methods for the preparation of this compound involves the reaction of phenol with 3-chloropropionic acid in the presence of a strong base. This reaction is a classic example of the Williamson ether synthesis. A notable historical protocol was described by S. G. Powell in 1923.

Experimental Protocol:

In a reaction vessel, a solution of potassium hydroxide (B78521) in water is prepared. To this, phenol is added, and the mixture is heated to 70°C to form potassium phenoxide. Subsequently, a solution of 3-chloropropionic acid and an additional quantity of potassium hydroxide in water are added to the reaction mixture in alternating small portions over a period of 30 minutes, while maintaining the temperature at 70°C. After the addition is complete, the reaction solution is heated to reflux for 10 minutes. The mixture is then cooled to room temperature and washed with ether to remove any unreacted phenol. The aqueous phase is then acidified with hydrochloric acid, leading to the precipitation of this compound. The crude product is extracted with ether. The combined ether extracts are then treated with a sodium carbonate solution to convert the acid to its sodium salt, which dissolves in the aqueous layer. This aqueous phase is then re-acidified with hydrochloric acid to precipitate the purified this compound. The final product is collected and can be further purified by crystallization from an ether-petroleum ether mixture[2].

Synthesis via Michael Addition to an Acrylic Acid Derivative

Another classical approach to the synthesis of this compound is through the Michael addition of phenol to an acrylic acid derivative, such as acrylonitrile (B1666552) or an acrylate (B77674) ester, followed by hydrolysis. This method leverages the conjugate addition of the phenoxide nucleophile to the α,β-unsaturated carbonyl system.

Experimental Protocol:

Sodium metal is dissolved in an excess of absolute ethanol (B145695) to generate sodium ethoxide. To this solution, phenol is added to form sodium phenoxide. Acrylonitrile is then added dropwise to the reaction mixture, which is subsequently heated under reflux. The progress of the reaction can be monitored by the disappearance of the starting materials. After the reaction is complete, the excess ethanol is removed by distillation. The resulting intermediate, 3-phenoxypropionitrile, is then subjected to hydrolysis. This is achieved by heating the nitrile with a strong acid, such as concentrated hydrochloric acid, or a strong base, like a concentrated sodium hydroxide solution. The hydrolysis of the nitrile group yields this compound. If basic hydrolysis is used, the resulting sodium salt is acidified with a mineral acid to precipitate the final product. The crude this compound is then purified by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the historical synthesis of this compound.

Table 1: Reactant Quantities for the Synthesis via Nucleophilic Substitution

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Phenol | C₆H₅OH | 94.11 | 2.16 | 203 |

| 3-Chloropropionic Acid | C₃H₅ClO₂ | 108.52 | 0.93 | 101 |

| Potassium Hydroxide | KOH | 56.11 | 2.81 | 156 |

Data extracted from the protocol based on the work of S. G. Powell (1923)[2].

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Melting Point | 95-97 °C | [2] |

| Melting Point | 98-100 °C | [3] |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations in the described historical syntheses.

References

3-Phenoxypropionic Acid: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Phenoxypropionic acid (CAS No: 7170-38-9). The information herein is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data, standardized experimental methodologies, and logical workflows. All quantitative data is presented in a structured format for clarity and comparative analysis.

Core Physicochemical Data

This compound is an aromatic ether and carboxylic acid derivative.[1] At room temperature, it presents as a white to off-white crystalline solid with a faint characteristic odor.[2][3] It serves primarily as an intermediate in the synthesis of herbicides and pharmaceutical agents.[2] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][4] |

| Molecular Weight | 166.17 g/mol | [1][2][5] |

| Melting Point | 96 - 100 °C | [2][4][5] |

| Boiling Point | 235 - 245 °C | [2][4][5] |

| Acid Dissociation Constant (pKa) | 4.12 ± 0.10 (Predicted) | [3][4] |

| Octanol-Water Partition Coefficient (LogP) | 1.54 (Predicted) | [2][6][7] |

| Water Solubility | Limited / Sparingly Soluble | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Density | ~1.17 g/cm³ (Rough Estimate) | [4] |

| Flash Point | 84 - 245 °C | [2][4] |

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization and regulatory assessment. The following are detailed summaries of standard methodologies, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are globally recognized standards for chemical testing.

Determination of Melting Point/Melting Range (Adapted from OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1][6] For a crystalline solid like this compound, the capillary method is a common and appropriate technique.

Methodology: Capillary/Metal Block Method

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm. The packing must be dense and uniform.

-

Apparatus: A melting point apparatus with an electrically heated metal block and a calibrated temperature sensor is used. The apparatus should have a viewing lens or camera to observe the sample within the capillary.

-

Heating: The metal block is heated at a rapid rate until the temperature is approximately 10°C below the expected melting point (96-100°C).

-

Equilibration: The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature is recorded at two points:

-

T_initial: The temperature at which the first signs of liquefaction are observed.

-

T_final: The temperature at which the last solid particle disappears, and the substance is completely liquid.

-

-

Reporting: The melting range is reported as the interval between T_initial and T_final. For a relatively pure substance, this range is typically narrow. The procedure is repeated at least twice, and the average value is reported.

Determination of Boiling Point (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] Differential Scanning Calorimetry (DSC) is a modern thermal analysis technique suitable for determining the boiling point of pure substances.

Methodology: Differential Scanning Calorimetry (DSC)

-

Apparatus: A Differential Scanning Calorimeter, calibrated for temperature and heat flow using high-purity standards (e.g., indium, tin).

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a suitable sample pan (e.g., aluminum). The pan is hermetically sealed, and a small pinhole is pierced in the lid to allow vapor to escape during boiling. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is increased at a constant, controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. As the sample reaches its boiling point, it absorbs a significant amount of energy (enthalpy of vaporization), resulting in a large endothermic peak on the DSC thermogram.

-

Reporting: The boiling point is determined from the onset temperature of the endothermic boiling peak. The value should be corrected to standard atmospheric pressure (101.325 kPa) if the measurement was performed at a different pressure.

Determination of the Partition Coefficient (LogP) (Adapted from OECD Guideline 107)

The n-octanol/water partition coefficient (P_ow or K_ow) is a measure of a chemical's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. It is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[2] The Shake Flask Method is the traditional and most widely recognized technique.

Methodology: Shake Flask Method

-

Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Preparation: A stock solution of this compound is prepared in n-octanol. Since the compound is an acid, the aqueous phase should be buffered to a pH at least 2 units below the pKa (~4.12) to ensure the substance is in its non-ionized form. A pH of 2 is appropriate.

-

Partitioning: Three test vessels are prepared with different volume ratios of the saturated n-octanol and saturated water (e.g., 2:1, 1:1, 1:2). A known amount of the stock solution is added to each. The total concentration should not exceed 0.01 mol/L in either phase.

-

Equilibration: The vessels are sealed and agitated (e.g., by shaking or inversion) at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Concentration Analysis: The concentration of this compound in each phase (aqueous and octanolic) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P_ow) for each test vessel is calculated as:

-

P_ow = C_octanol / C_water

-

The final result is expressed as its base-10 logarithm, LogP. The values from the three runs should agree within ± 0.3 log units.

-

Visualized Workflows and Relationships

Experimental Workflow for LogP Determination

The following diagram illustrates the key steps of the OECD 107 Shake Flask method for determining the LogP of a compound like this compound.

Relevance of Physicochemical Properties in Drug Development

The properties detailed in this guide are not merely descriptive; they are predictive of a molecule's behavior in biological systems. The following diagram illustrates the logical relationship between these core properties and key stages of drug development.

References

A Comprehensive Technical Guide to 3-Phenoxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid, with the CAS number 7170-38-9 , is an aromatic ether and carboxylic acid.[1] It serves as a versatile intermediate in the chemical and pharmaceutical industries, with applications ranging from the synthesis of fragrances and plasticizers to the development of biologically active compounds, including herbicides.[2] This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis and evaluation of its herbicidal activity, and insights into a relevant biological signaling pathway.

Molecular Structure and Properties

The molecular structure of this compound consists of a phenoxy group linked to a propionic acid moiety. Its chemical formula is C9H10O3.[2][3][4][5]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Reference |

| CAS Number | 7170-38-9 | [1][2][3][4][5][6] |

| Molecular Formula | C9H10O3 | [1][2][3][4][5] |

| Molecular Weight | 166.17 g/mol | [1][6] |

| IUPAC Name | 3-phenoxypropanoic acid | [1][3] |

| SMILES | C1=CC=C(C=C1)OCCC(=O)O | [1] |

| InChI Key | BUSOTUQRURCMCM-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 98-100 °C | [6] |

| Boiling Point | 235-245 °C | [6] |

| Solubility | Limited in water; soluble in ethanol (B145695), acetone (B3395972), ethyl acetate | [2] |

| pKa (Strongest Acidic) | 4.21 | |

| LogP | 1.52 | [7] |

| Topological Polar Surface Area | 46.5 Ų |

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of phenol (B47542) with an acrylic acid derivative followed by hydrolysis. A general laboratory-scale protocol is outlined below.

Materials:

-

Phenol

-

Ethyl acrylate (B77674)

-

Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere to form sodium ethoxide. To this solution, add an equimolar amount of phenol to generate sodium phenoxide.

-

Michael Addition: To the sodium phenoxide solution, add ethyl acrylate dropwise with stirring. The reaction mixture is then heated to reflux for several hours to facilitate the Michael addition reaction, forming ethyl 3-phenoxypropionate.

-

Hydrolysis: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The resulting residue is then hydrolyzed by adding an excess of aqueous hydrochloric acid and heating the mixture to reflux for a few hours. This step converts the ester to the carboxylic acid.

-

Extraction and Purification: Upon cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed using a rotary evaporator to yield crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene (B28343) and hexane, to obtain a white crystalline solid.

Evaluation of Herbicidal Activity (Post-emergence)

This protocol is adapted from methods used for testing aryloxyphenoxypropionate herbicides, a class of compounds to which this compound is related.

Materials:

-

This compound

-

Acetone

-

Tween 20 (surfactant)

-

Distilled water

-

Target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli) grown in pots

-

Control herbicide (e.g., Clodinafop-propargyl)

-

Spray chamber

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to achieve the desired application rates (e.g., 187.5, 375, and 750 g/ha). The final spray solution should contain a small percentage of Tween 20 as a surfactant to ensure uniform coverage. Prepare a control solution with acetone and Tween 20 only, and a positive control with a commercial herbicide.

-

Plant Cultivation: Grow the target weed species in pots containing a standard potting mix in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

-

Application of Test Compound: Evenly spray the foliage of the plants with the prepared test solutions using a calibrated laboratory spray chamber. Ensure each treatment group, including the negative and positive controls, has a sufficient number of replicate pots.

-

Evaluation: After treatment, return the plants to the greenhouse or growth chamber. Observe and record the herbicidal effects at regular intervals (e.g., 3, 7, and 14 days after treatment). Assess the percentage of growth inhibition and visual injury (e.g., chlorosis, necrosis) compared to the untreated control plants.

-

Data Analysis: Analyze the data to determine the dose-response relationship and calculate the IC50 value (the concentration required to inhibit growth by 50%).

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on the closely related metabolite, 3-phenylpropionic acid, has revealed its interaction with key cellular signaling pathways. These findings provide a valuable model for the potential biological activities of this compound.

One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway , which is crucial for maintaining intestinal epithelial barrier function.[4] Gut microbiota-derived 3-phenylpropionic acid has been shown to activate this pathway.[4]

Another relevant pathway is the Foxo3/NAD+ signaling pathway , which is involved in regulating muscle protein synthesis and degradation. 3-phenylpropionic acid has been found to promote myotube hypertrophy by potentially inhibiting Foxo3 activity.[6]

Below is a diagram illustrating a generalized workflow for investigating the effect of a compound like this compound on a cellular signaling pathway.

References

- 1. This compound | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound this compound (FDB022919) - FooDB [foodb.ca]

Spectroscopic data of 3-Phenoxypropionic acid (1H NMR, 13C NMR, IR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenoxypropionic acid (CAS No. 7170-38-9), a key intermediate in various chemical syntheses. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

-

IUPAC Name: 3-phenoxypropanoic acid

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

Appearance: White to off-white crystalline solid

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data for this compound, with quantitative data summarized in structured tables for ease of reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| 7.32 - 7.28 | Multiplet | 2H | Ar-H (ortho) |

| 6.98 - 6.94 | Multiplet | 1H | Ar-H (para) |

| 6.92 - 6.88 | Multiplet | 2H | Ar-H (meta) |

| 4.28 | Triplet | 2H | -O-CH₂- |

| 2.90 | Triplet | 2H | -CH₂-COOH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The spectrum of this compound shows nine distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 178.0 | -COOH |

| 158.2 | Ar-C (ipso, attached to O) |

| 129.5 | Ar-C (ortho) |

| 121.2 | Ar-C (para) |

| 114.5 | Ar-C (meta) |

| 63.5 | -O-CH₂- |

| 34.0 | -CH₂-COOH |

Note: These values represent typical shifts and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1495 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1170 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 25 | [M]⁺ (Molecular Ion) |

| 121 | 10 | [C₇H₅O₂]⁺ |

| 94 | 100 | [C₆H₆O]⁺ (Phenol radical cation) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition: A one-dimensional proton spectrum is acquired using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased, baseline corrected, and the chemical shifts are calibrated using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: For electron ionization (EI) mass spectrometry, a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe. Alternatively, for techniques like electrospray ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., EI or ESI) is used.

-

Data Acquisition: The instrument is set to scan a mass range appropriate for the compound (e.g., m/z 40-400). For EI, a standard electron energy of 70 eV is used.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be compared with spectral libraries for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Phenoxypropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenoxypropionic acid in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature for this compound, this document focuses on qualitative solubility information and presents a generalized, robust experimental protocol for its quantitative determination. To provide a comparative reference, solubility data for the structurally similar compound, 3-phenylpropanoic acid, is included.

Introduction to this compound

This compound, a carboxylic acid derivative with the chemical formula C₉H₁₀O₃, is a compound of interest in various chemical and pharmaceutical research areas.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. The polarity of the solvent, temperature, and the crystalline structure of the solute are key factors influencing solubility.

Solubility Profile of this compound

General qualitative assessments indicate that this compound exhibits limited solubility in water but is more soluble in common organic solvents. This is attributed to the presence of the nonpolar phenoxy group and the carbon chain, which makes the molecule less compatible with the highly polar nature of water.

Table 1: Qualitative and Comparative Quantitative Solubility Data

| Solvent | This compound (Qualitative) | 3-Phenylpropanoic Acid (Quantitative, g/100g solvent at 20°C)[3] |

| Water | Sparingly soluble | 0.59 |

| Ethanol (B145695) | Soluble | 471 |

| Acetone | Soluble | Not available |

| Ethyl Acetate | Soluble | Not available |

| Methanol | Not available | 517 |

| 1-Propanol | Not available | 283 |

| iso-Butanol | Not available | 206 (at 19.6°C) |

| Carbon Tetrachloride | Not available | 43.2 |

| Chloroform | Not available | 55.2 |

Note: The qualitative solubility of "soluble" indicates that the compound dissolves to a significant extent, but the exact amount has not been publicly documented.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent, based on the widely used isothermal saturation method followed by gravimetric analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath with temperature control (e.g., ±0.1 K)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Analytical balance (readability ±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Volumetric flasks

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and ensure the solution reaches equilibrium. The time to reach equilibrium should be determined experimentally but is typically in the range of 24-72 hours.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed, dry volumetric flask.

-

Determine the mass of the collected solution by weighing the flask with the sample.

-

Evaporate the solvent from the flask using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has been removed, cool the flask to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the dissolved this compound.

-

M₁ is the molar mass of this compound (166.17 g/mol ).

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Solubility can also be expressed in other units, such as grams of solute per 100 grams of solvent.

-

3.3. Data Validation

-

Repeat the experiment at each temperature and for each solvent at least three times to ensure the reproducibility of the results.

-

The solid phase at equilibrium should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvate formation has occurred during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the scientific literature, its qualitative behavior and the established methodologies for its determination provide a solid foundation for researchers. The provided experimental protocol offers a reliable approach for generating the necessary data to support research and development activities involving this compound. The solubility of the structurally similar 3-phenylpropanoic acid suggests that this compound is likely to be highly soluble in polar organic solvents like ethanol and methanol. However, experimental verification is essential for accurate process design and formulation development.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 3-Phenoxypropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropionic acid, a notable member of the phenoxy acid chemical class, has garnered significant attention for its diverse applications, primarily as a herbicide and as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its theoretical properties, available computational analyses, and relevant experimental data. The document is structured to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's physicochemical characteristics, biological activities, and analytical methodologies. All quantitative data are presented in structured tables for comparative ease, and key experimental and logical workflows are visualized through detailed diagrams.

Chemical and Physical Properties

This compound (C9H10O3) is a white to off-white crystalline solid at room temperature.[1] It possesses a faint characteristic odor typical of many aromatic organic acids.[1] The compound's solubility is limited in water but is significantly higher in common organic solvents such as ethanol, acetone, and ethyl acetate.[1]

| Property | Value | Source |

| Molecular Formula | C9H10O3 | [1][2][3][4] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 7170-38-9 | [3] |

| Melting Point | 98-100 °C | [5] |

| Boiling Point | 235-245 °C | [5] |

| Predicted pKa | 4.12 ± 0.10 | [1] |

| Predicted logP | 1.5 | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Limited in water; soluble in ethanol, acetone, ethyl acetate | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): Chemical shifts (ppm) and their corresponding intensities have been reported.[1]

-

¹³C NMR: Spectral data is available from various sources.[1]

-

¹H-¹³C HSQC (600 MHz, Water, pH 7.00): Key correlations have been identified.[1]

A detailed interpretation of the NMR spectra can be requested to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectra for this compound have been obtained using various techniques, including KBr-Pellet, ATR-Neat, and in the vapor phase, providing characteristic vibrational frequencies for its functional groups.[1][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available, showing the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation.[7] In short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are often observed.[8]

Synthesis and Manufacturing

The synthesis of this compound was first reported in the early 20th century.[9] Commercial production typically involves the etherification of phenol (B47542) with an acrylic acid derivative, followed by the hydrolysis of the resulting ester.[9] One of the classical laboratory methods includes the nucleophilic substitution of phenoxyacetic acid derivatives with suitable alkylating agents under basic conditions.[9]

References

- 1. This compound | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound(7170-38-9) 1H NMR [m.chemicalbook.com]

Unveiling 3-Phenoxypropionic Acid: A Technical Guide to its Natural Occurrence and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid, a simple aromatic carboxylic acid, and its analogues have garnered increasing interest within the scientific community. While initially explored for its role as a synthetic building block, recent discoveries have highlighted its presence in natural systems and the diverse biological activities of its derivatives. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the landscape of its natural and synthetic analogues, and presents detailed experimental protocols and signaling pathway diagrams to support further research and development in this promising area.

Natural Occurrence of this compound

Contrary to some earlier beliefs that this compound is exclusively a product of industrial synthesis, emerging evidence has identified its presence in the microbial world. It is not known to occur naturally in plants or animals.

Bacterial Production

Certain bacterial species have been identified as producers of this compound. Notably, terrestrial actinomycetes, such as Streptomyces sp., have been shown to synthesize this compound, which exhibits antimicrobial properties.[1] Endophytic bacteria, for instance, Arthrobacter humicola isolated from the roots of Korean turf grass (Zoysia japonica), also produce this compound, where it is suggested to play a role in phytotoxicity.

Gut Microbiota Metabolism

This compound has been identified as a metabolite produced by the gut microbiota. This discovery underscores the intricate chemical communication between the host and its resident microbial populations and opens avenues for investigating the physiological effects of this microbially-derived compound on host health.

Biological Activities of this compound

The biological activities of this compound are an area of active investigation. Current research points to its involvement in several key biological processes:

-

Antimicrobial Activity: As produced by Streptomyces sp., this compound has demonstrated inhibitory effects against various bacteria and fungi.[1]

-

Phytotoxic Effects: The production of this compound by the endophytic bacterium Arthrobacter humicola is associated with phytotoxicity, suggesting a role in plant-microbe interactions.

-

Intestinal Barrier Function: As a gut microbial metabolite, this compound has been shown to enhance the intestinal epithelial barrier function through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Analogues of this compound

The structural scaffold of this compound has served as a template for the development of a wide array of synthetic analogues with significant therapeutic and commercial applications. The exploration of naturally occurring analogues, however, is a less developed field.

Natural Analogues

The direct natural analogues of this compound are not extensively documented. However, structurally related phenylpropionic acids are widespread in nature. For instance, 3-phenylpropionic acid (hydrocinnamic acid) is a common plant metabolite and is also produced by various bacteria. While not a direct phenoxy derivative, its structural similarity and shared metabolic pathways in some microorganisms are noteworthy.

Synthetic Analogues

A vast number of synthetic analogues of this compound have been developed, leading to important discoveries in medicine and agriculture. These derivatives often feature substitutions on the phenyl ring and modifications to the propionic acid side chain.

Table 1: Prominent Synthetic Analogues of this compound and their Biological Activities

| Analogue Name | Chemical Structure | Key Biological Activities | Therapeutic/Commercial Applications |

| Fenoprofen | 2-(3-phenoxyphenyl)propanoic acid | Non-steroidal anti-inflammatory drug (NSAID); Cyclooxygenase (COX) inhibitor | Treatment of pain and inflammation in conditions like arthritis. |

| Clofibrate | Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | Fibrate; Peroxisome proliferator-activated receptor alpha (PPARα) agonist | Treatment of hyperlipidemia. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | (2,4-Dichlorophenoxy)acetic acid | Herbicide; Synthetic auxin | Broadleaf weed control in agriculture and horticulture. |

| Quizalofop | (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid | Herbicide; Acetyl-CoA carboxylase (ACCase) inhibitor | Post-emergence control of grass weeds in broadleaf crops. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its analogues.

Synthesis of this compound

Method: Williamson Ether Synthesis

Materials:

-

3-Bromopropionic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add phenol to the ethanolic NaOH solution and stir until a clear solution is obtained.

-

Slowly add 3-bromopropionic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent to yield crude this compound.

-

Recrystallize the crude product from hot water or a suitable solvent system to obtain pure this compound.

Synthesis of Fenoprofen

Method: Multi-step synthesis from 3-hydroxyacetophenone.[2]

Materials:

-

3-Hydroxyacetophenone

-

Potassium carbonate

-

Copper fillings

-

Sodium borohydride (B1222165)

-

Phosphorus tribromide

-

Sodium cyanide

-

Hydrochloric acid

Procedure:

-

Esterification: React 3-hydroxyacetophenone with bromobenzene in the presence of potassium carbonate and copper fillings to form 3-phenoxyacetophenone.[2]

-

Reduction: Reduce the carbonyl group of 3-phenoxyacetophenone using sodium borohydride to yield the corresponding alcohol.[2]

-

Bromination: Convert the alcohol to a bromo derivative using phosphorus tribromide.[2]

-

Cyanation: React the bromo derivative with sodium cyanide to introduce a nitrile group, forming 2-(3-phenoxyphenyl)propionitrile.[2]

-

Hydrolysis: Hydrolyze the nitrile group using a strong acid (e.g., HCl) to produce fenoprofen.[2]

Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionic acid

Materials:

-

Ethyl 2-(4-chlorophenoxy)-2-methylpropionate

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide monohydrate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethyl 2-(4-chlorophenoxy)-2-methylpropionate in tetrahydrofuran, add water and lithium hydroxide monohydrate at room temperature.[3]

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

Dilute the mixture with water and wash with dichloromethane.[3]

-

Separate the aqueous phase and acidify it to a pH of approximately 2 with 1 M aqueous hydrochloric acid.[3]

-

Extract the acidified aqueous phase with dichloromethane twice.[3]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-chlorophenoxy)-2-methylpropionic acid as a white solid.[3]

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, as a gut microbial metabolite, has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a crucial role in maintaining intestinal barrier function.

Diagram Description: The diagram illustrates the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway. In the cytoplasm, this compound binds to the inactive AhR complex, leading to its dissociation. The activated AhR translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This pathway is crucial for the regulation of genes involved in maintaining the intestinal barrier.

Conclusion

This compound, once primarily viewed through the lens of synthetic chemistry, is now recognized as a naturally occurring microbial metabolite with significant biological activities. The exploration of its natural analogues remains a fertile ground for discovery. The extensive library of synthetic analogues, particularly in the realms of anti-inflammatory drugs and herbicides, demonstrates the versatility of this chemical scaffold. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into the natural context of this compound, detailed experimental methodologies, and a visual representation of a key signaling pathway. Further investigation into the natural occurrence, biological functions, and therapeutic potential of this compound and its analogues is poised to yield exciting advancements in both basic science and applied medicine.

References

- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Activity Screening of 3-Phenoxypropionic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to screen 3-phenoxypropionic acid and its derivatives for various biological activities. Arylpropionic acids, the class to which these compounds belong, are well-established as possessing a wide range of biological functions, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1] This document details the experimental protocols for key in vitro assays, presents available quantitative data to illustrate the potential efficacy of this chemical scaffold, and visualizes critical workflows and signaling pathways.

Data Presentation: Biological Activity

Table 1: Anticancer Activity (IC50 values in µM)

| Compound/Derivative | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 3-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid | HeLa (Cervical) | 1.69 - 6.18 | [2] |

| Substituted Chalcone Derivative 3h | MCF-7 (Breast) | 0.71 ± 0.17 | [3] |

| Substituted Chalcone Derivative 3c | MCF-7 (Breast) | 1.5 ± 0.18 | [3] |

| Substituted Chalcone Derivative 3h | MDA-MB-231 (Breast) | 6.5 ± 0.83 | [3] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | N/A (In vivo model) | N/A | [4] |

| 3-benzoyl-propionic acid | J774 (Macrophage) | Non-cytotoxic | [5] |

Table 2: Anti-inflammatory Activity

| Compound/Derivative | Assay | Inhibition (%) / IC50 (µM) | Reference |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (75 mg/kg) | Carrageenan-induced paw edema | 43.3% inhibition | [6] |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (150 mg/kg) | Carrageenan-induced paw edema | 42.2% inhibition | [6] |

| Phenoxyacetic Acid Derivative 5f | COX-2 Inhibition | IC50 = 0.06 ± 0.01 µM | [7] |

| Phenoxyacetic Acid Derivative 7b | COX-2 Inhibition | IC50 = 0.08 ± 0.01 µM | [7] |

| Phenoxyacetic Acid Derivative 5f | COX-1 Inhibition | IC50 = 6.69 ± 0.15 µM | [4] |

| Phenoxyacetic Acid Derivative 7b | COX-1 Inhibition | IC50 = 4.07 ± 0.12 µM | [4] |

Table 3: Antioxidant Activity (IC50 values)

| Compound/Derivative | Assay | IC50 | Reference |

| N-Methyl Substituted Thiazole-Derived Polyphenol 7j | DPPH Radical Scavenging | < Ascorbic Acid | [8] |

| N-Methyl Substituted Thiazole-Derived Polyphenol 7k | ABTS Radical Scavenging | < Trolox | [8] |

| 3-substituted-2-oxindole derivative (5-fluoro analogue) | DPPH Radical Scavenging | ~70% scavenging at 500 µg/ml | [9] |

Table 4: Antimicrobial Activity (MIC values)

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Phenolic Acids (general) | Gram-positive & Gram-negative bacteria | Varies | [10][11] |

| N-Arylpiperazine Derivative | M. kansasii | 17.62 µM | [12] |

| N-Arylpiperazine Derivative | M. marinum | 65.32 µM | [12] |

Experimental Protocols

Detailed methodologies for the primary screening of this compound and its derivatives are provided below. These protocols are based on established and widely used methods in drug discovery.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity. It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with DMSO at the same concentration as the test compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

-

Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Test Sample / Absorbance of Control) x 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of protein denaturation. Inflammation can be caused by protein denaturation, and compounds that can prevent this are considered to have potential anti-inflammatory effects. Bovine Serum Albumin (BSA) or egg albumin is used as the protein source.

Materials:

-

Bovine Serum Albumin (BSA) solution (1% aqueous solution) or fresh hen's egg albumin

-

Phosphate-Buffered Saline (PBS), pH 6.4

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reference standard drug (e.g., Diclofenac sodium)

-

Water bath

-

UV/Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 2.8 mL of PBS, 2 mL of varying concentrations of the test compound (e.g., 100 to 1000 µg/mL), and 0.2 mL of 1% BSA or egg albumin solution.

-

Control and Standard: A control group is prepared with the vehicle solvent instead of the test compound. A standard group is prepared with a reference anti-inflammatory drug.

-

Incubation: The mixtures are incubated at 37°C for 20 minutes.

-

Heating: The mixtures are then heated at 70°C in a water bath for 5-15 minutes to induce protein denaturation.

-

Cooling: After heating, the solutions are cooled to room temperature.

-

Absorbance Measurement: The turbidity or absorbance of the solutions is measured at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100[6][9] The IC₅₀ value can be determined by plotting the percentage inhibition against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 100 µM in methanol)

-

Test compounds dissolved in methanol (B129727) or another suitable solvent

-

Reference standard (e.g., Ascorbic acid, Trolox)

-

Methanol

-

96-well microplate or cuvettes

-

UV/Vis Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate or cuvette, add a small volume of the test compound solution at various concentrations (e.g., 20 µL).

-

Add DPPH: Add the DPPH working solution to each well (e.g., 200 µL).

-

Control and Standard: Prepare a control (DPPH solution with solvent only) and a standard with a known antioxidant.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 10-30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[13][14]

Antimicrobial Activity: Broth Microdilution Assay for MIC

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium and inoculate them into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth medium only), and a standard antibiotic control.

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.

Mechanisms of Action

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis and Inhibition Pathway

By inhibiting COX-1 and/or COX-2, this compound derivatives can reduce the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory response. The therapeutic efficacy and side-effect profile of a given derivative will largely depend on its relative selectivity for COX-2 over COX-1, with higher COX-2 selectivity generally associated with a lower risk of gastrointestinal side effects.[3]

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. CN104876922A - Aryloxy phenoxy propionic acid amide herbicide - Google Patents [patents.google.com]

- 14. EP0105494A2 - Process for the preparation of benzothiazolyl phenoxy-propionic-acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide on the Herbicide Mechanism of Action of 3-Phenoxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropionic acid and its derivatives are members of the phenoxy herbicide family, a class of synthetic auxins that have been pivotal in selective weed control for decades.[1] This technical guide provides a comprehensive overview of the core mechanism of action by which this compound exerts its herbicidal effects. By mimicking the natural plant hormone indole-3-acetic acid (IAA), these compounds bind to and activate the auxin signaling pathway, leading to a cascade of molecular events that result in uncontrolled growth and ultimately, the death of susceptible plant species.[2][3] This document details the molecular interactions with auxin co-receptors, summarizes quantitative data on binding affinities and physiological responses, provides detailed experimental protocols for mechanism-of-action studies, and presents visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action of this compound is its function as a synthetic auxin.[4] At herbicidal concentrations, it overwhelms the plant's natural hormonal balance, disrupting various growth and developmental processes.[2][5] The key events in this mechanism are detailed below.

Molecular Target: The TIR1/AFB Auxin Co-Receptor Complex

The central molecular target for synthetic auxins, including this compound, is the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7][8]

-

Binding and Complex Stabilization: In the presence of an auxin, such as this compound, the hormone acts as a "molecular glue," binding to a pocket on the TIR1/AFB protein.[8] This binding event stabilizes the interaction between the TIR1/AFB F-box protein and an Aux/IAA repressor protein.[6][8]

-

Ubiquitination and Degradation of Aux/IAA Repressors: The TIR1/AFB protein is a component of a larger SKP1-CULLIN-F-BOX (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).[8] The formation of the stable TIR1/AFB-auxin-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA protein.[6] This marks the Aux/IAA for degradation by the 26S proteasome.[6]

-

Activation of Auxin-Responsive Genes: In the absence of auxin, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[6] The degradation of Aux/IAA proteins frees the ARFs, allowing them to bind to auxin response elements (AuxREs) in the promoters of early auxin-responsive genes and activate their transcription.[6]

Downstream Physiological Effects

The massive, uncontrolled activation of auxin-responsive genes leads to a variety of physiological disruptions in susceptible plants, including:

-

Uncontrolled Cell Elongation and Division: The primary action of auxins is to promote cell elongation, partly by increasing cell wall plasticity.[2] At herbicidal concentrations, this process becomes unregulated, leading to abnormal growth, such as leaf epinasty (downward curling), stem twisting, and tissue proliferation.[2]

-

Disrupted Nucleic Acid and Protein Metabolism: The widespread changes in gene expression affect nucleic acid and protein synthesis, further contributing to the disorganized growth.[2]

-

Ethylene Production: High levels of auxin can stimulate the production of ethylene, another plant hormone, which can lead to senescence and abscission (leaf drop).[2][5]

This cascade of events ultimately leads to the death of the susceptible plant. The selectivity of phenoxy herbicides for broadleaf weeds over grasses is a key feature, though the precise molecular basis for this selectivity is complex and not fully elucidated.[1][9]

Quantitative Data

Table 1: Binding of 2,4-D to TIR1/AFB Receptors

| Ligand | Receptor | Binding Relative to IAA (%) | Inhibition Constant (Ki) | Reference(s) |

| 2,4-D | AtTIR1 | 29% | > 1 µM (with IAA7) | [2][10] |

| 2,4-D | AtAFB2 | 22% | Not Determined | [10] |

| 2,4-D | AtAFB5 | 40% | Not Determined | [10] |

Binding was measured using surface plasmon resonance (SPR) and competitive [³H]IAA binding assays. The relative binding is normalized to the binding of the natural auxin, IAA (100%).

Table 2: Herbicidal Efficacy of 2,4-D on Plants

| Plant Species | Assay Type | Concentration | Effect | Reference(s) |

| Arabidopsis thaliana | Primary Root Growth Inhibition | 0.05 µM | Significant inhibition | [4][11] |

| Arabidopsis thaliana | Primary Root Growth Inhibition | 0.5 µM | Strong inhibition | [4][11] |

| Broadleaf Weeds | Whole-Plant Dose-Response | 1 - 2 L·ha⁻¹ | Effective control | [9] |

| Grass Species | Whole-Plant Dose-Response | - | Generally tolerant | [1] |

Table 3: Effect of 2,4-D on Auxin-Responsive Gene Expression

| Plant Species | Gene (or Gene Family) | Treatment | Fold Change in Expression | Reference(s) |

| Gossypium hirsutum (Cotton) | GH3 (A13G155500) | 2,4-D | 442-fold increase | [12] |

| Trifolium pratense (Red Clover) | Aux/IAA, ARFs | 2,4-D | General overexpression | [6] |

| Arabidopsis thaliana | pDR5::GUS reporter | 10 µM 2,4-D (5h) | Strong induction | [4][11] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound as a synthetic auxin.

References

- 1. ncwss.org [ncwss.org]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Gene Expression following 2,4-D Treatment in Two Red Clover (Trifolium pratense L.) Populations with Differential Tolerance to the Herbicide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Phenoxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid (CAS No: 7170-38-9) is a carboxylic acid derivative with an aromatic ether linkage. Its chemical structure suggests a degree of thermal stability, but also multiple potential pathways for thermal decomposition. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including as a potential building block in pharmaceutical synthesis. This guide summarizes the known physical properties, outlines standard methodologies for thermal analysis, and presents a theoretically-grounded profile of its anticipated thermal degradation.

Physicochemical and Stability Data

While quantitative data on the decomposition temperature is not available in the cited literature, Safety Data Sheets (SDS) consistently state that this compound is stable under normal storage conditions.[1][2] Hazardous decomposition is noted to occur under fire conditions, leading to the formation of carbon oxides.[1]

Table 1: Summary of Known Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 98 - 100 °C | [1][3] |

| Boiling Point | 235 - 245 °C | [3][5] |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂). | [1] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques should be employed. Below are detailed, generalized protocols for these essential experiments.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the onset temperature of decomposition, quantify mass loss as a function of temperature, and identify the evolved gaseous byproducts during decomposition.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a TGA instrument coupled via a heated transfer line to an FTIR spectrometer.

-

TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-